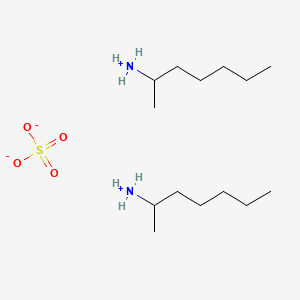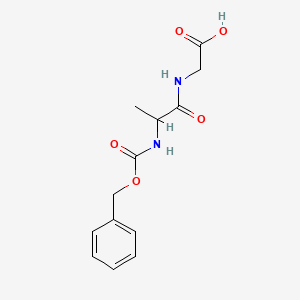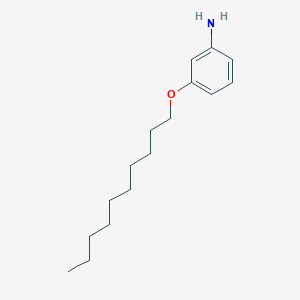
sodium;2-naphthalen-1-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;2-naphthalen-1-ylacetate” is known as Sodium 1-Naphthaleneacetate. It is a widely utilized organic compound within research laboratories. This compound presents itself as a white, crystalline solid, displaying solubility in both water and organic solvents .
Métodos De Preparación
The preparation of Sodium 1-Naphthaleneacetate involves the reaction of 1-naphthaleneacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the sodium salt. This method is straightforward and commonly used in laboratory settings .
Análisis De Reacciones Químicas
Sodium 1-Naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthaleneacetic acid.
Reduction: It can be reduced to form 1-naphthylmethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 1-Naphthaleneacetate finds application in a diverse range of areas, encompassing synthesis, purification, and analysis. It is highly adaptable and lends itself to a multitude of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of plant growth and development, particularly in the regulation of auxin activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Mecanismo De Acción
The mechanism of action underlying Sodium 1-Naphthaleneacetate involves the formation of a complex with the target substrate. This complex establishes a covalent bond with the substrate, which can then be cleaved by enzymes or other catalysts. This process allows the compound to exert its effects in various biological and chemical systems .
Comparación Con Compuestos Similares
Sodium 1-Naphthaleneacetate can be compared with other similar compounds, such as:
Sodium 2-Naphthaleneacetate: Similar in structure but with the carboxylate group attached at a different position on the naphthalene ring.
Sodium Benzoate: Another sodium salt of an aromatic carboxylic acid, used in similar applications but with different chemical properties.
Sodium Salicylate: A sodium salt of salicylic acid, used in medicine and chemistry with distinct biological activities.
The uniqueness of Sodium 1-Naphthaleneacetate lies in its specific structural configuration, which imparts unique reactivity and application potential compared to its analogs .
Propiedades
IUPAC Name |
sodium;2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUUXVFWKYRHAR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
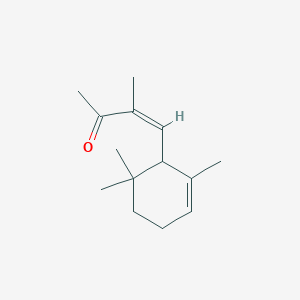

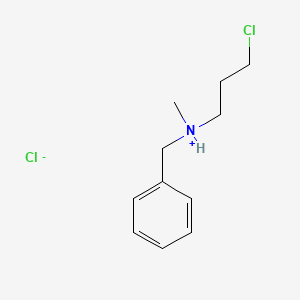

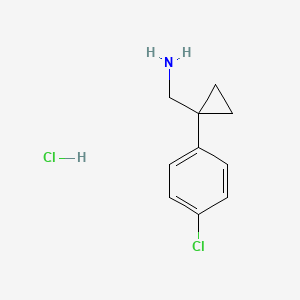
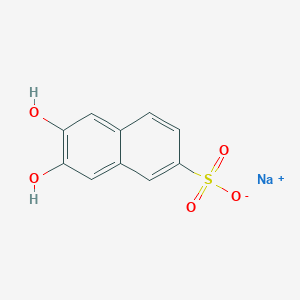
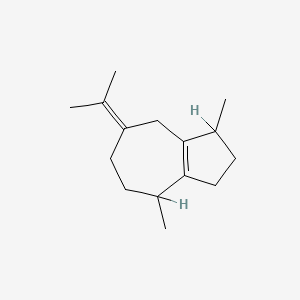

![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)

